2-Fluoro-5-iodoaniline
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds is described in several papers. For instance, a protocol for the synthesis of 5-fluoromethyl-2-oxazolines using electrochemistry and a hypervalent iodine species is presented, which could potentially be adapted for the synthesis of 2-fluoro-5-iodoaniline derivatives . Another paper discusses the palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodoanilines, which could be relevant for the synthesis of 2-fluoro-5-iodoaniline under certain conditions . Additionally, the synthesis of 2-fluoro-4-iodo-anisole via the Schiemann reaction suggests a possible synthetic route for 2-fluoro-5-iodoaniline by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of 2-fluoro-5-iodoaniline would be expected to exhibit interesting electronic properties due to the electron-withdrawing effects of the fluorine atom and the heavy atom influence of iodine. These substituents can impact the electron density distribution on the aniline ring and affect its reactivity. The papers do not directly analyze the molecular structure of 2-fluoro-5-iodoaniline, but the structural implications can be inferred from related compounds .
Chemical Reactions Analysis
The chemical reactivity of 2-fluoro-5-iodoaniline can be anticipated to involve electrophilic aromatic substitution reactions facilitated by the activating influence of the amino group and the presence of halogens. The papers describe various reactions of fluorinated anilines, such as the palladium-catalyzed amination and the synthesis of quinoxaline derivatives through radical isocyanide insertion , which provide insights into the types of chemical transformations that 2-fluoro-5-iodoaniline might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-5-iodoaniline would be influenced by the halogen substituents. Fluorine, being highly electronegative, would likely increase the acidity of the amino hydrogen, while the iodine atom could enhance the compound's polarizability. The papers do not provide specific data on the physical and chemical properties of 2-fluoro-5-iodoaniline, but the properties of similar fluorinated anilines and iodinated compounds are discussed, such as their potential antiviral activity .
Scientific Research Applications
Synthesis of Antitumor Compounds
2-Fluoro-5-iodoaniline has been utilized in the synthesis of compounds with antitumor properties. For example, it has been used in the preparation of sulfonamides, which undergo Sonogashira couplings to form compounds that inhibit cancer cell lines, particularly in colon and renal origins. This demonstrates its potential in the development of cancer treatments (McCarroll et al., 2007).
Development of Synthetic Pathways
2-Fluoro-5-iodoaniline is instrumental in the development of new synthetic pathways. It has been used in the Ullman methoxylation process to create 2-Fluoro-4-methoxyaniline, showcasing its role in the synthesis of complex organic compounds (Ragan et al., 2003).
Synthesis of Fluoroalkylated Indoles
In the field of organic chemistry, 2-Fluoro-5-iodoaniline is used for the regiocontrolled synthesis of fluoroalkylated indoles. This process is significant in the development of various pharmaceutical and agrochemical compounds (Konno et al., 2004).
Nucleoside Antibiotic Synthesis
This chemical is also involved in the synthesis of nucleoside antibiotics like nucleocidin. Such antibiotics are known for their broad antibacterial spectrum, highlighting the potential of 2-Fluoro-5-iodoaniline in antibiotic development (Jenkins et al., 1976).
Metabolomic Studies
2-Fluoro-5-iodoaniline is used in metabolomic studies to understand the metabolic fate of iodinated compounds in organisms like earthworms. This has implications for environmental toxicology and understanding the ecological impact of such compounds (Duckett et al., 2003).
Safety And Hazards
2-Fluoro-5-iodoaniline is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, H332, H319, and H335 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, as well as respiratory irritation .
properties
IUPAC Name |
2-fluoro-5-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFXQUHUFXJVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649667 | |
Record name | 2-Fluoro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodoaniline | |
CAS RN |
886362-82-9 | |
Record name | 2-Fluoro-5-iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-iodo-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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